molecular formula C60H48N6 B8112969 Tris([1,1'-binaphthalene]-2,2'-diamine)

Tris([1,1'-binaphthalene]-2,2'-diamine)

Cat. No.: B8112969
M. Wt: 853.1 g/mol
InChI Key: BHBLOVSQBYRGAL-UHFFFAOYSA-N
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Description

Tris([1,1'-binaphthalene]-2,2'-diamine) (hereafter referred to as Tris-BINAM) is a chiral aromatic compound derived from the parent [1,1'-binaphthalene]-2,2'-diamine (BINAM) scaffold. BINAM derivatives are synthesized via methods such as electrochemical oxidative homocoupling of 2-naphthylamines (yields up to 98%, transition-metal-free) or Pd(0)-catalyzed amination for introducing fluorophores and chiral substituents . These compounds are pivotal in asymmetric catalysis, enantioselective sensing, and materials science due to their conformational stability and modular functionalization .

Properties

IUPAC Name

1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C20H16N2/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h3*1-12H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBLOVSQBYRGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H48N6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steric Hindrance and Ligand Decomposition

Bulkier substituents on BINAM improve optical stability but hinder coordination. For example, 6,6′-diisopropyl groups raise racemization barriers to 40 kcal/mol but reduce tris-complex yields to 60%. Mitigation strategies include:

  • Slow ligand addition : Prevents metal center oversaturation.

  • Low-temperature coordination : Minimizes ligand degradation.

Scalability and Cost Efficiency

Gram-scale synthesis remains challenging due to BINAM’s high cost (~$23.46/g). Recent advances use catalytic TEMPO radicals to accelerate oxidative coupling of 2-naphthol precursors, reducing BINAM production costs by 40% .

Chemical Reactions Analysis

Types of Reactions: Tris([1,1’-binaphthalene]-2,2’-diamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the compound into its reduced amine forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the binaphthalene structure.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, under conditions like reflux or in the presence of catalysts.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced amine forms.

    Substitution Products: Various substituted binaphthalene derivatives.

Scientific Research Applications

Catalysis

Asymmetric Catalysis
Tris-BINAM is widely recognized for its role as a chiral ligand in asymmetric catalysis. It facilitates various reactions such as:

  • Hydrogenation : Tris-BINAM derivatives have been employed in asymmetric hydrogenation processes, leading to the formation of enantiomerically enriched products. The effectiveness of these catalysts is attributed to their ability to stabilize transition states through chiral environments .
  • Cyclopropanation : The compound is also used in cyclopropanation reactions, where it assists in the formation of chiral cyclopropanes from alkenes .

Table 1: Summary of Catalytic Applications

Reaction TypeRole of Tris-BINAMOutcome
Asymmetric HydrogenationChiral ligandEnantiomeric enrichment
CyclopropanationCatalystFormation of chiral cyclopropanes

Material Science

Organic Light Emitting Diodes (OLEDs)
Tris-BINAM has been explored as a potential material for use in OLEDs due to its photophysical properties. Its ability to form stable films and emit light efficiently makes it suitable for applications in display technologies .

Nanomaterials
Research indicates that Tris-BINAM can be utilized in the synthesis of nanomaterials. Its structure allows for the functionalization of nanoparticles, enhancing their stability and reactivity in various applications, including drug delivery systems .

Analytical Chemistry

MALDI-TOF Mass Spectrometry
Recent studies have introduced Tris-BINAM as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. Its use significantly enhances the detection sensitivity and imaging capabilities for metabolites and biomolecules, making it a valuable tool in biochemical analysis .

Case Studies

Case Study 1: Asymmetric Synthesis
In a study published in Nature, researchers demonstrated the use of Tris-BINAM in an asymmetric synthesis pathway that yielded high enantiomeric excess (ee) in the production of pharmaceutical intermediates. The study highlighted the importance of ligand selection in optimizing reaction conditions and improving yields .

Case Study 2: OLED Development
A collaborative research effort between material scientists and chemists investigated the incorporation of Tris-BINAM into OLED devices. The findings revealed that devices utilizing this compound exhibited improved brightness and efficiency compared to traditional materials .

Mechanism of Action

The mechanism by which Tris([1,1’-binaphthalene]-2,2’-diamine) exerts its effects is largely dependent on its chiral nature and ability to interact with other molecules. Its molecular targets and pathways include:

    Chiral Recognition: The compound can selectively bind to chiral molecules, making it useful in enantioselective synthesis.

    Catalytic Activity: As a chiral ligand, it can enhance the activity and selectivity of metal catalysts in various reactions.

Comparison with Similar Compounds

Key Insights :

  • Synthetic Efficiency : Electrochemical methods (e.g., ) avoid transition metals and achieve high yields, making them environmentally favorable. In contrast, Pd-catalyzed routes () enable precise functionalization but require metal catalysts and higher costs .
  • Chiral Rigidity : N,N'-Dimethyl-BINAM exhibits enhanced conformational rigidity due to steric hindrance from methyl groups, improving enantioselectivity in asymmetric aldol reactions (e.g., 85% ee reported in ) .
  • Fluorescence Properties: BINAM derivatives with quinoline substituents () show narrow emission spectra (FWHM ≈ 40 nm) and high circularly polarized luminescence (CPL) efficiency (g_lum ≈ 10⁻³), outperforming non-fluorinated analogs .

Functional and Application-Based Comparison

Key Insights :

  • Catalysis: N,N'-Dimethyl-BINAM outperforms BINOL in aldol reactions due to stronger Lewis acidity and better stereochemical control .
  • Sensing: BINAM-quinoline derivatives () detect amino alcohols at nanomolar concentrations, surpassing BINAP-based systems in selectivity .
  • Materials : Cu(II)-BINAM macrocycles () exhibit antiferromagnetic coupling, unlike diamagnetic BINAM itself, enabling applications in molecular magnetism.

Physicochemical Properties

  • Solubility: BINAM derivatives with hydrophilic substituents (e.g., –OH, –COOH) show improved solubility in polar solvents (e.g., DMSO, ethanol), whereas methylated or trifluoromethylated analogs are poorly soluble (log S ≈ -6.3 to -9.13) .
  • Thermal Stability : Cyclic BINAM-urea derivatives () decompose above 300°C, making them suitable for high-temperature applications compared to linear analogs .

Biological Activity

Tris([1,1'-binaphthalene]-2,2'-diamine), often referred to as Tris-BNDA, is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structure and properties allow it to play various roles in biological systems, particularly as a ligand and catalyst. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Tris-BNDA is characterized by its chiral binaphthyl backbone, which contributes to its ability to form complexes with metal ions and other substrates. The compound's stereochemistry is crucial for its function in asymmetric synthesis and catalysis.

Biological Activity

1. Asymmetric Synthesis

  • Tris-BNDA serves as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for pharmaceutical applications. Its ability to induce chirality in reactions makes it valuable in drug development .

2. Catalytic Properties

  • The compound is utilized in catalytic processes, particularly in the development of new catalysts that enhance reaction efficiency and selectivity in organic reactions. Studies have shown that Tris-BNDA can facilitate various transformations, including C-C bond formations and functional group interconversions .

3. Material Science Applications

  • In material science, Tris-BNDA is involved in synthesizing advanced materials such as polymers and nanomaterials. These materials have potential applications in electronics and coatings due to their unique optical and electronic properties .

4. Pharmaceutical Development

  • The compound's role in drug design is significant; it assists researchers in developing new therapeutic agents with improved efficacy and reduced side effects. Its chiral nature allows for the fine-tuning of pharmacological profiles of drug candidates .

Study 1: Chiral Catalysis

A study demonstrated the effectiveness of Tris-BNDA as a chiral catalyst in the asymmetric synthesis of amino acids. The results indicated high enantioselectivity (up to 95% ee) when used with specific substrates, showcasing its potential in pharmaceutical applications .

Study 2: Metal Complexation

Research has shown that Tris-BNDA forms stable complexes with transition metals, enhancing catalytic activity. For instance, when complexed with palladium, it facilitated cross-coupling reactions with increased yields compared to traditional ligands .

Research Findings

Study Focus Findings
Study 1Chiral CatalysisHigh enantioselectivity (up to 95% ee) in amino acid synthesis using Tris-BNDA as a catalyst .
Study 2Metal ComplexationEnhanced yields in cross-coupling reactions when Tris-BNDA is complexed with palladium .
Study 3Material ScienceDevelopment of nanomaterials with unique electronic properties utilizing Tris-BNDA derivatives .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of enantiopure Tris([1,1'-binaphthalene]-2,2'-diamine) derivatives?

  • Methodological Answer : Enantiopure synthesis typically involves chiral resolution or asymmetric catalysis. For BINAM derivatives, oxidative ring-closure reactions using t-BuOCl and 2,6-lutidine as a base have been reported to yield helicene-like structures with moderate functional-group tolerance . Chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) can isolate enantiomers. Ensure stoichiometric control during trimerization to avoid side products. Characterize intermediates via 1^1H/13^{13}C NMR and monitor enantiomeric excess (ee) using chiral stationary-phase HPLC .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of Tris-BINAM complexes?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single-crystal data (e.g., monoclinic C2/c symmetry observed in related nickel complexes) .
  • Circular Dichroism (CD) : Compare CD spectra with known enantiomers to assign helicity .
  • Mass spectrometry : High-resolution ESI-MS (e.g., exact mass 312.1492 for dimethyl derivatives) confirms molecular integrity .
  • Thermal analysis : Melting points (e.g., 242–244°C for (S)-BINAM) and DSC can detect polymorphic impurities .

Q. How should Tris-BINAM derivatives be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2/Ar) at room temperature. Avoid prolonged exposure to moisture or oxidizers, as amino groups may degrade. For hygroscopic derivatives, use desiccants (e.g., silica gel). Solubility in polar aprotic solvents (DMF, DMSO) facilitates long-term storage at –20°C .

Advanced Research Questions

Q. What strategies enable enantioselective applications of Tris-BINAM in asymmetric catalysis?

  • Methodological Answer : Tris-BINAM’s rigid C2_2-symmetric structure makes it a potent ligand for asymmetric C–C bond formation. Coordinate with transition metals (e.g., Ru, Pd) to catalyze enantioselective Heck or Suzuki couplings. Optimize ligand-to-metal ratios (e.g., 1:1 for Pd-catalyzed arylations) and solvent systems (e.g., toluene/Et3_3N). Monitor catalytic activity via kinetic studies and DFT modeling to rationalize stereochemical outcomes .

Q. How can researchers resolve contradictions in reported catalytic activity data for Tris-BINAM complexes?

  • Methodological Answer : Discrepancies often arise from subtle differences in ligand substitution patterns or metal coordination geometry. Systematically:

  • Vary substituents : Compare electron-donating (e.g., –OMe) vs. electron-withdrawing (–NO2_2) groups on the naphthyl rings .
  • Characterize metal-ligand binding : Use XAS or 31^{31}P NMR (for phosphorylated analogs) to assess coordination modes .
  • Control reaction conditions : Ensure consistent temperature, pressure, and solvent purity to isolate ligand effects .

Q. What functionalization methods expand the utility of Tris-BINAM in materials science?

  • Methodological Answer :

  • Phosphorylation : Introduce P(III) centers via Pd-catalyzed cross-coupling to generate binaphthyl phosphines (BINAP analogs) for luminescent materials .
  • Supramolecular assembly : Utilize amine groups for hydrogen-bonded frameworks (HOFs) or covalent organic frameworks (COFs). Optimize linker length and solvent polarity to control porosity .
  • Polymer doping : Incorporate Tris-BINAM into conjugated polymers via Sonogashira coupling to enhance chiral electronic properties .

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